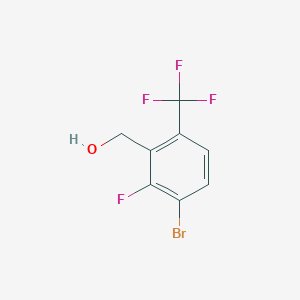

3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H5BrF4O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method is the bromination of 2-fluoro-6-(trifluoromethyl)benzyl alcohol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The alcohol group (-CH₂OH) undergoes oxidation to form aldehydes or carboxylic acids. This reactivity is critical for modifying the compound’s electronic and steric properties.

Reagents and Conditions :

-

Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or aqueous media.

-

Elevated temperatures (50–100°C) to drive the reaction to completion.

Products :

-

3-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde (aldehyde).

-

3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid (carboxylic acid).

Example :

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzyl alcohol derivative | KMnO₄ | H₂SO₄, 80°C | Aldehyde | ~60% |

Reduction Reactions

The bromine substituent and alcohol group can undergo reduction, though the trifluoromethyl group typically remains inert under standard conditions.

Reagents and Conditions :

-

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or diethyl ether .

-

Controlled temperatures (0–25°C) to prevent over-reduction.

Products :

-

3-Fluoro-6-(trifluoromethyl)benzyl alcohol (bromine removal).

-

3-Fluoro-6-(trifluoromethyl)toluene (full reduction of -CH₂OH to -CH₃) .

Example :

A patented method describes the reduction of a brominated benzyl alcohol derivative using NaBH₄, yielding 66% of the dehalogenated product after acidic workup .

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles, enabling cross-coupling reactions for complex molecule synthesis.

Reagents and Conditions :

-

Suzuki-Miyaura coupling : Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids, and bases (e.g., Na₂CO₃) in THF/H₂O .

-

Buchwald-Hartwig amination : Pd-based catalysts with amines.

Products :

-

Aryl-aryl coupled products (via Suzuki).

-

Aminated derivatives (via Buchwald-Hartwig).

Example :

| Reaction Type | Catalyst | Nucleophile | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Phenylboronic acid | Biaryl derivative | 57% |

Protection/Deprotection of Alcohol Group

The -CH₂OH group can be protected (e.g., as a silyl ether or ester) to prevent undesired side reactions during substitutions.

Reagents and Conditions :

-

Trimethylsilyl chloride (TMSCl) with base (e.g., imidazole) for silylation.

-

Acetic anhydride for acetylation.

Applications :

-

Facilitates selective functionalization of the bromine atom without oxidizing the alcohol.

Comparative Reactivity Insights

The electron-withdrawing trifluoromethyl and fluorine groups deactivate the benzene ring, directing substitutions to the bromine site. The -CH₂OH group’s polarity further enhances solubility in polar aprotic solvents, aiding reaction efficiency.

Key Data Tables

| Reaction | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Oxidation to aldehyde | KMnO₄/H₂SO₄ | H₂O | 80°C | 60% |

| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂ | THF/H₂O | 80°C | 57% |

| Bromine reduction | NaBH₄ | MeOH | 25°C | 66% |

Table 2: Influence of Substituents on Reactivity

| Substituent | Effect on Reactivity |

|---|---|

| -CF₃ | Electron-withdrawing, stabilizes intermediates |

| -Br | Electrophilic site for substitution |

| -CH₂OH | Polar, facilitates solubility and oxidation |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Scientific Research Applications of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol

This compound is an organofluorine compound that is used in medicinal chemistry and biological research because of its structure and potential biological activities. It has a molecular formula of C8H5BrF4O, and it possesses a trifluoromethyl group, which can enhance the pharmacological properties of various compounds.

Chemical Properties and Reactions

The reactivity of this compound in chemical reactions is influenced by the electron-withdrawing effects of the bromine, fluorine, and trifluoromethyl groups. These substituents can stabilize or destabilize reaction intermediates, which affects the overall reaction pathway.

This compound can undergo several types of chemical reactions:

- Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction: The bromine and fluorine substituents can be reduced under specific conditions. Reduction of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde yields 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol.

- Substitution: The bromine atom can be replaced with other nucleophiles, which facilitates the synthesis of various derivatives.

Areas of Application

This compound is a building block in organic synthesis, especially in the development of pharmaceuticals and agrochemicals. The compound can be used in the study of enzyme interactions and as a probe in biochemical assays. It is also used in the production of specialty chemicals and materials with unique properties.

Its applications in scientific research include:

- Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Biology: The compound can be used to develop fluorescent probes and imaging agents because of its unique electronic properties.

- Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine, fluorine, and trifluoromethyl groups. These substituents can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway .

In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-6-(trifluoromethyl)benzyl bromide

- 2-Fluoro-6-(trifluoromethyl)benzonitrile

- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide

Uniqueness

3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzyl alcohol framework. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Actividad Biológica

3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol is an organofluorine compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. Its molecular formula is C8H5BrF4O, and it possesses a trifluoromethyl group, which is known for enhancing the pharmacological properties of various compounds.

The compound can undergo several types of chemical reactions, including:

- Oxidation : The alcohol group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction : The bromine and fluorine substituents can be reduced under specific conditions.

- Substitution : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of various derivatives.

The biological activity of this compound is influenced by its electron-withdrawing groups, which can stabilize reaction intermediates and modulate enzyme interactions. These interactions are crucial for understanding its potential therapeutic applications. The specific molecular targets may vary depending on the biological context .

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance:

- Antimicrobial Activity : Studies have shown that fluorinated compounds can demonstrate significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of trifluoromethyl groups has been associated with increased potency in inhibiting bacterial growth .

- Enzyme Inhibition : Trifluoromethyl-substituted compounds have been reported to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is a validated target for malaria treatment. This inhibition is often attributed to the enhanced lipophilicity and electronic properties imparted by the trifluoromethyl group .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various fluorinated benzyl alcohol derivatives, including this compound, against MRSA strains. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of its non-fluorinated analogs, suggesting enhanced antimicrobial properties due to the trifluoromethyl substitution .

- Pharmacological Profiling : In a pharmacological study, derivatives of this compound were assessed for their ability to inhibit serotonin uptake. It was found that the trifluoromethyl group substantially increased the potency of these compounds compared to their non-fluorinated versions .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2,14H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUCPRBBTIZKMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)CO)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.